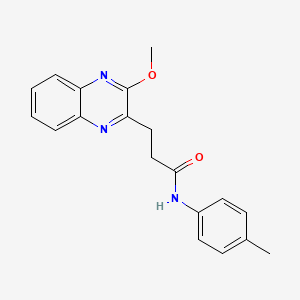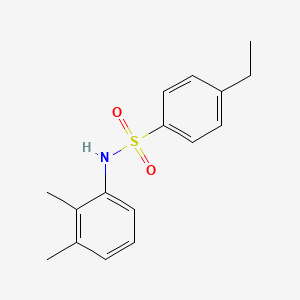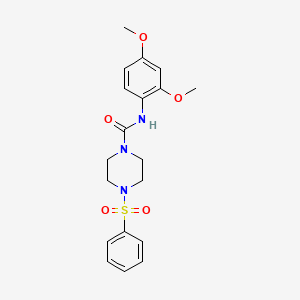![molecular formula C19H24ClNO2 B5315672 [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride, also known as AEB071, is a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride selectively inhibits PKC, a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. PKC is activated by various extracellular stimuli, including growth factors, cytokines, and hormones. Upon activation, PKC phosphorylates various intracellular proteins, leading to downstream signaling events. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride binds to the catalytic domain of PKC, preventing its activation and downstream signaling events.
Biochemical and Physiological Effects:
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to have various biochemical and physiological effects. In cancer, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has also been shown to inhibit tumor growth and metastasis in preclinical models. In autoimmune disorders, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to reduce the production of inflammatory cytokines and inhibit immune cell activation. Inflammatory diseases such as psoriasis and rheumatoid arthritis, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to reduce inflammation and improve clinical symptoms.
実験室実験の利点と制限
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has various advantages and limitations for lab experiments. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is also available in both free base and hydrochloride salt forms, making it easy to use in various experimental settings. However, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has limited solubility in water, making it difficult to use in aqueous solutions. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is also relatively expensive, making it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the study of [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride. In cancer, future studies will focus on the use of [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride in combination with other cancer therapies, such as chemotherapy and immunotherapy. In autoimmune disorders and inflammatory diseases, future studies will focus on the use of [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride in combination with other immunosuppressive agents. Future studies will also focus on the development of new PKC inhibitors with improved solubility and bioavailability. Finally, future studies will focus on the identification of new therapeutic applications for [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride in various diseases.
合成法
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzaldehyde with allyl alcohol in the presence of a base to form 4-(allyloxy)-3-nitrobenzaldehyde. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The third step involves the reaction of the resulting amine with 4-(bromomethyl)benzylamine in the presence of a base to form [4-(allyloxy)-3-ethoxybenzyl]benzylamine. Finally, the hydrochloride salt of the compound is obtained by reacting the free base with hydrochloric acid.
科学的研究の応用
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has shown promising results in preclinical studies as a potential treatment for melanoma, breast cancer, and pancreatic cancer. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has also been studied for its potential use in autoimmune disorders such as multiple sclerosis and inflammatory diseases such as psoriasis and rheumatoid arthritis.
特性
IUPAC Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-12-22-18-11-10-17(13-19(18)21-4-2)15-20-14-16-8-6-5-7-9-16;/h3,5-11,13,20H,1,4,12,14-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBTXELRANBLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)


![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)

![4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)